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molecular formula C38H71N B8802843 N,N-dihexadecylaniline CAS No. 77772-74-8

N,N-dihexadecylaniline

Cat. No. B8802843
M. Wt: 542.0 g/mol
InChI Key: IEVJIMWHPIWBIS-UHFFFAOYSA-N
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Patent
US04891324

Procedure details

Aniline (0.93 g), 1-iodohexadecane (10.56 g) and diisopropylethylamine (2.58 g) were combined in 10 ml of toluene. The mixture was heated at about 100° C. for a period of three days. The mixture was chromatographed on a silica gel column using 1% ethyl acetate in hexane. The heavy crystalline mass that precipitated from solution was cooled, diluted with ether and filtered. The filtrate was concentrated to an oil and applied to a silica gel column. The oil was washed with 500 ml of hexane followed by 1% ethyl acetate in hexane. The dialkylated fractions were combined and evaporated to give 2.6 grams of product.
Quantity
0.93 g
Type
reactant
Reaction Step One
Quantity
10.56 g
Type
reactant
Reaction Step Two
Quantity
2.58 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.I[CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH3:24].C([N:28]([CH:31]([CH3:33])[CH3:32])[CH2:29][CH3:30])(C)C>C1(C)C=CC=CC=1>[CH2:9]([N:28]([CH2:29][CH2:30][CH2:19][CH2:18][CH2:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:2])[C:31]1[CH:32]=[CH:11][CH:10]=[CH:9][CH:33]=1)[CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH3:24]

Inputs

Step One
Name
Quantity
0.93 g
Type
reactant
Smiles
NC1=CC=CC=C1
Step Two
Name
Quantity
10.56 g
Type
reactant
Smiles
ICCCCCCCCCCCCCCCC
Step Three
Name
Quantity
2.58 g
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was chromatographed on a silica gel column
CUSTOM
Type
CUSTOM
Details
The heavy crystalline mass that precipitated from solution
TEMPERATURE
Type
TEMPERATURE
Details
was cooled
ADDITION
Type
ADDITION
Details
diluted with ether
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated to an oil
WASH
Type
WASH
Details
The oil was washed with 500 ml of hexane
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCCCCCCCCC)N(C1=CC=CC=C1)CCCCCCCCCCCCCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 2.6 g
YIELD: CALCULATEDPERCENTYIELD 48%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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